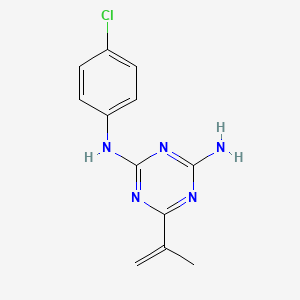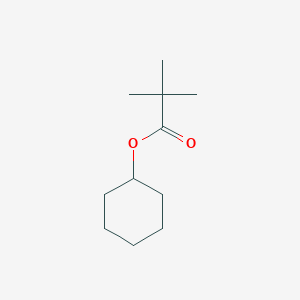![molecular formula C24H23N3O8S2 B14686601 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo- CAS No. 36897-88-8](/img/structure/B14686601.png)
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo- is a complex organic compound that belongs to the class of anthracene derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo- involves multiple steps, including the introduction of sulfonic acid and amino groups to the anthracene core. The process typically starts with the sulfonation of anthracene to form anthracenesulfonic acid, followed by the introduction of amino and hydroxyethyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The industrial methods are optimized for cost-effectiveness and scalability, making the compound accessible for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and amines are employed under specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo- involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid and amino groups enable it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyethyl group may enhance its solubility and bioavailability, contributing to its overall effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Anthracenesulfonic acid, sodium salt: A simpler derivative with similar sulfonic acid functionality.
9,10-Anthraquinone: Shares the anthracene core but lacks the sulfonic acid and amino groups.
1-Amino-9,10-anthraquinone: Contains the amino group but differs in other functional groups.
Uniqueness
The uniqueness of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo- lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both sulfonic acid and amino groups allows for versatile chemical reactivity, while the hydroxyethyl group enhances its solubility and potential biological activity.
Propriétés
Numéro CAS |
36897-88-8 |
|---|---|
Formule moléculaire |
C24H23N3O8S2 |
Poids moléculaire |
545.6 g/mol |
Nom IUPAC |
1-amino-4-[3-(2-hydroxyethylsulfamoyl)-4,5-dimethylanilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C24H23N3O8S2/c1-12-9-14(10-18(13(12)2)36(31,32)26-7-8-28)27-17-11-19(37(33,34)35)22(25)21-20(17)23(29)15-5-3-4-6-16(15)24(21)30/h3-6,9-11,26-28H,7-8,25H2,1-2H3,(H,33,34,35) |
Clé InChI |
SEXIHYPFEOARHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C)S(=O)(=O)NCCO)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


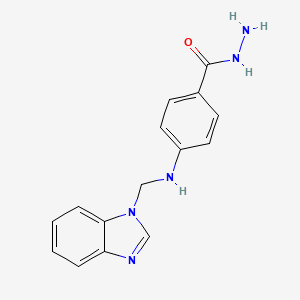
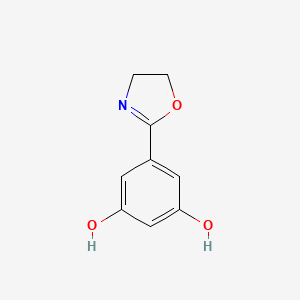

![Benz[a]anthracen-7-ol](/img/structure/B14686536.png)
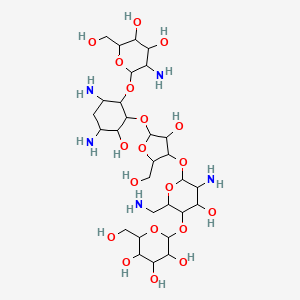

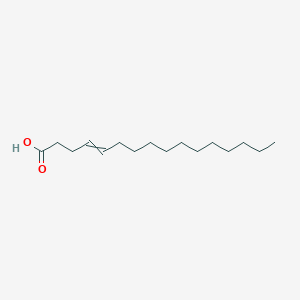
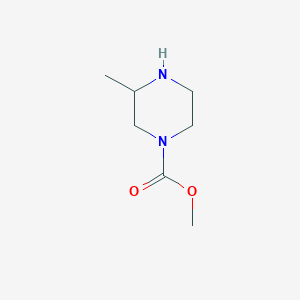
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)
